PKI-402 is a synthetic small molecule designed for research purposes. [] It acts as a dual inhibitor of Class I Phosphoinositide 3-Kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR), both of which are crucial components of intracellular signaling pathways. [, ] These pathways regulate critical cellular processes like growth, proliferation, survival, and metabolism. [] PKI-402 is employed in scientific research to understand the roles of the PI3K/Akt/mTOR pathway in various cellular processes and diseases, including cancer.
PKI-402 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinases and mammalian target of rapamycin. It is classified as a triazolopyrimidine compound, designed to target the PI3K/mTOR signaling pathway, which plays a critical role in cancer cell proliferation and survival. This compound is notable for its ability to inhibit multiple isoforms of class I phosphatidylinositol 3-kinases, including PI3K-alpha, PI3K-beta, PI3K-delta, and PI3K-gamma, as well as mTOR, making it a valuable tool in cancer research and therapy development.
PKI-402 was developed through lead optimization of N-3-substituted 7-morpholinotriazolopyrimidines. The compound was identified for its high potency against various kinases involved in tumor growth regulation. Its classification falls within the category of small molecule inhibitors targeting key signaling pathways implicated in oncogenesis .
The synthesis of PKI-402 involves several steps that utilize advanced organic chemistry techniques. The process begins with the condensation of specific benzaldehydes and acetophenones to form chalcones. Following this, further chemical transformations yield the target compound. The synthesis pathway is characterized by the use of reagents like phosphorus oxychloride and morpholine, leading to the formation of thienopyrimidine derivatives. The final products are typically purified using thin-layer chromatography and characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
PKI-402 features a complex molecular structure that includes a triazolopyrimidine core. The compound's design allows for effective binding within the ATP-binding site of the target kinases. Key structural components include:
The molecular formula for PKI-402 is CHNOS, with a molecular weight of approximately 356.43 g/mol .
The chemical reactions involved in the synthesis of PKI-402 predominantly include condensation reactions, nucleophilic substitutions, and cyclization processes. The initial formation of chalcones is followed by cyclization to form thienopyrimidine derivatives. Subsequent reactions involve the introduction of functional groups that enhance the compound's bioactivity against specific kinases .
PKI-402 exerts its pharmacological effects primarily through competitive inhibition of ATP binding to phosphatidylinositol 3-kinases and mTOR. By occupying the ATP-binding site, PKI-402 disrupts downstream signaling pathways that promote cell growth and survival. This inhibition leads to reduced phosphorylation of key substrates involved in cell cycle progression and apoptosis regulation, ultimately resulting in decreased tumor cell proliferation . Notably, PKI-402 has been shown to induce autophagy-mediated degradation of Mcl-1, a protein associated with cell survival, thereby enhancing its anti-cancer efficacy .
PKI-402 exhibits several notable physical and chemical properties:
These properties contribute to its potential as a therapeutic agent in clinical settings .
PKI-402 has significant applications in scientific research, particularly in oncology. Its ability to inhibit key signaling pathways makes it a candidate for investigating therapeutic strategies against various cancers, including ovarian cancer and breast cancer. Research studies have demonstrated its effectiveness in suppressing tumor growth in preclinical models, highlighting its potential for further development into clinical therapies targeting resistant cancer phenotypes . Additionally, PKI-402 serves as a valuable tool for elucidating the roles of PI3K/mTOR signaling in cancer biology.
The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved transduction network that orchestrates fundamental cellular processes, including proliferation, survival, metabolism, and angiogenesis. Upon activation by extracellular stimuli (e.g., growth factors, cytokines), receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) recruit class I PI3K. This heterodimeric enzyme consists of a p110 catalytic subunit (α, β, γ, δ isoforms) and a p85 regulatory subunit. PI3K catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP₂) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP₃), which serves as a membrane docking site for pleckstrin homology (PH) domain-containing proteins like AKT [1] [5].
AKT (protein kinase B) is subsequently phosphorylated at Thr308 by phosphoinositide-dependent kinase 1 (PDK1) and at Ser473 by mTOR complex 2 (mTORC2). Activated AKT drives oncogenesis through:
The phosphatase PTEN acts as the primary negative regulator by dephosphorylating PIP₃ to PIP₂. Consequently, PTEN loss or mutation hyperactivates the PAM pathway, enabling uncontrolled growth [1] [5].
Table 1: Core Components of the PI3K/AKT/mTOR Pathway
Component | Function | Oncogenic Alterations |
---|---|---|
PI3K (class IA) | Phosphorylates PIP₂ to PIP₃; recruits AKT to the membrane | PIK3CA mutations (e.g., E542K, E545K, H1047R) |
AKT | Serine/threonine kinase; regulates survival, metabolism, and proliferation | AKT1 amplifications; gain-of-function mutations |
mTORC1 | Integrates nutrient/growth signals; drives protein synthesis | Hyperactivation via upstream signaling |
mTORC2 | Phosphorylates AKT-Ser473; regulates cytoskeleton | Overexpression in solid tumors |
PTEN | Dephosphorylates PIP₃; inhibits pathway activation | Loss-of-function mutations/deletions |
Aberrant PAM signaling is the most frequently activated oncogenic pathway in human cancers, with genomic alterations occurring in >50% of tumors [1] [4]. Key alterations include:
Table 2: Prevalence of PAM Pathway Alterations in Select Cancers
Cancer Type | PIK3CA Mutation (%) | PTEN Loss/Mutation (%) | AKT Alterations (%) |
---|---|---|---|
HR+/HER2− Breast cancer | 25–40 | 5–10 | AKT1 E17K: 5–7 |
Colorectal cancer | 32 | 15–20 | AKT1 E17K: 3–5 |
Endometrial carcinoma | 24–54 | 30–50 | AKT1 E17K: 2–5 |
Glioblastoma | 10–15 | 20–40 | Rare |
Cervical cancer | 23–31 | 5–10 | Rare |
These alterations drive tumor initiation, progression, and therapy resistance. For example, PIK3CA-mutant breast cancers exhibit accelerated glycolysis and reduced overall survival [1] [6].
While isoform-specific PI3K inhibitors (e.g., alpelisib for PIK3CA-mutant breast cancer) and mTORC1 inhibitors (e.g., everolimus) show clinical efficacy, their effectiveness is limited by:
Dual PI3K/mTOR inhibitors (e.g., PKI-402, PI-103, GSK1059615) simultaneously target:
This approach demonstrates superior preclinical efficacy:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7